2-Bromo-5-fluorobenzo[b]furan-3(2H)-one
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXWFHXQBHTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Bromination Using N-Bromosuccinimide (NBS)
- Starting from a benzo[b]furan precursor, NBS in dimethylformamide (DMF) is employed to introduce bromine selectively at the 2-position.
- The reaction typically proceeds at room temperature, with stirring overnight to ensure complete bromination.
- The product, 2-bromo-5-fluorobenzo[b]furan-3(2H)-one , precipitates out upon quenching with water, then isolated by filtration.
- This method yields high efficiency, with yields often exceeding 90%, as evidenced by the synthesis of 3a (91%) in one study.
- The reaction conditions favor regioselectivity, primarily halogenating at the activated positions on the heterocyclic ring.
Data Table: Bromination Using NBS
| Starting Material | Reagent | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Benzo[b]furan derivatives | NBS | DMF | Room temperature | >90% | , |
Synthesis via Electrophilic Aromatic Substitution
Method B: Direct Bromination with Bromine
- Bromine (Br₂) in acetic acid or other polar solvents can be used for electrophilic substitution.
- Conditions require controlled temperature to prevent over-bromination.
- This approach is less selective and may require purification steps to isolate the mono-brominated product.
- Controlled bromination yields are variable but can reach up to 85% with optimized conditions.
- Excess bromine can lead to polybrominated by-products, necessitating careful stoichiometric control.
Data Table: Bromination with Bromine
| Starting Material | Reagent | Solvent | Temperature | Yield | Notes | References |
|---|---|---|---|---|---|---|
| Benzo[b]furan derivatives | Br₂ | Acetic acid | 0°C to room temp | 70-85% | Over-bromination risk | , |
Functionalization of the Brominated Intermediate
Method C: Fluorination at the 5-Position
- Post-bromination, selective fluorination at the 5-position can be achieved via nucleophilic substitution or via fluorinating agents such as Selectfluor.
- Alternatively, direct substitution using fluorinating reagents under mild conditions ensures regioselectivity.
- Fluorination yields depend on the reagent and conditions, with yields typically around 60-80%.
- The process often involves a two-step sequence: bromination followed by fluorination.
Synthesis of Related Halogenated Benzofuran Derivatives via Cross-Coupling
Method D: Palladium-Catalyzed Cross-Coupling
- Suzuki or Stille coupling reactions facilitate the introduction of various substituents at the halogenated positions.
- For example, coupling this compound with arylboronic acids yields functionalized derivatives.
- Cross-coupling reactions are efficient, with yields often exceeding 80%, and are widely used for diversification.
Summary of Key Data and Findings
Additional Notes and Considerations
- Selectivity: Bromination preferentially occurs at the 2-position due to activation by the heterocyclic nitrogen and aromatic stabilization.
- Reaction Conditions: Mild conditions favor regioselectivity and minimize side reactions.
- Purification: Column chromatography and recrystallization are standard for isolating pure intermediates.
- Safety: Handling brominating agents and fluorinating reagents requires appropriate precautions due to their reactive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the furan ring or remove halogen substituents.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include 2-azido-5-fluorobenzo[b]furan-3(2H)-one or 2-thiocyanato-5-fluorobenzo[b]furan-3(2H)-one.
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced forms of the benzofuran ring or dehalogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic applications due to its interactions with biological targets. Preliminary studies suggest that it may interact with muscarinic receptors, which are involved in neurotransmission and muscle contraction. This interaction could lead to potential treatments for neurodegenerative disorders such as Alzheimer's disease.
Research indicates that 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one exhibits significant biological activities, including:
- Antimicrobial Properties: The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Its structural features allow it to modulate enzyme activity or receptor functions, which may contribute to anticancer effects.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex benzofuran derivatives. These derivatives are of interest in both medicinal chemistry and materials science due to their diverse applications.
Case Studies
Several studies have highlighted the compound's potential applications:
- Antimicrobial Research : In vitro studies demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications in the structure could enhance efficacy against resistant strains .
- Cancer Research : Investigations into the anticancer properties of this compound revealed that it could inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through specific receptor interactions, suggesting potential pathways for therapeutic development.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
2.1. Benzo[b]furan-3(2H)-one Derivatives
- 2,6-Dibromobenzo[b]furan-3(2H)-one (CAS 1823370-21-3): Substituents: Bromine at positions 2 and 6. Key Differences: The absence of fluorine reduces electron-withdrawing effects compared to the target compound. Synthetic Relevance: Likely synthesized via bromination protocols similar to those used for 5-bromo-3-methyl-2(5H)-furanone (NBS/AIBN system) .
2-Benzyl-2-methoxy-benzo[b]furan-3(2H)-one :
2.2. Simple Furan-3(2H)-ones
- Cillifuranone (furan-3(2H)-one): Natural Product Context: Isolated from Penicillium species, lacks the benzo-fused ring. The exocyclic double bond configuration (E vs. Z) affects bioactivity, suggesting that the target compound’s rigid aromatic system may limit conformational flexibility . Biosynthetic Relevance: Proposed as an intermediate in sorbicillinoid pathways, highlighting the role of furanone cores in natural product assembly .
- 5-Bromo-3-methyl-2(5H)-furanone: Synthesis: Produced via radical bromination using NBS/AIBN, yielding 90% efficiency. The target compound’s fluorine may necessitate milder conditions to avoid dehalogenation .
2.3. Amino-Substituted Bromofuranones
- (S)-3-Bromo-4-diallylamino-furan-2(5H)-one: Functional Groups: Bromine at position 3 and amino at position 4. Reactivity: Participates in Michael addition-elimination reactions due to the electron-deficient furanone ring, a trait shared with the target compound. However, the amino group introduces nucleophilic sites absent in the bromo-fluoro analog .
Comparative Analysis Table
Electronic and Steric Effects
- Halogen Influence: Bromine’s electronegativity and size increase the furanone ring’s electron deficiency, enhancing susceptibility to nucleophilic attack.
- Aromatic Fusion: The benzo ring increases conjugation and rigidity compared to non-fused furanones, likely improving thermal stability but reducing solubility in polar solvents .
Biological Activity
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is a heterocyclic organic compound characterized by its unique combination of bromine and fluorine substituents on a benzo[b]furan structure. This compound has garnered interest due to its potential biological activities, which are influenced by its structural features, particularly the presence of a carbonyl group at the 3-position of the benzo[b]furan moiety. Understanding its biological activity can provide insights into its potential therapeutic applications.
The molecular formula of this compound is C₈H₄BrF₁O. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and may influence its interaction with biological targets, such as enzymes and receptors.
The mechanism of action for this compound involves its interaction with various cellular targets. Preliminary studies suggest that it may bind to muscarinic receptors, which could modulate signaling pathways related to neurotransmission and other physiological processes. The halogen substituents enhance binding affinity, potentially leading to increased efficacy in pharmacological applications.
Biological Activity
Research into the biological activity of this compound has indicated several promising effects:
- Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing similar aromatic moieties were evaluated for their ability to inhibit the growth of HeLa, HT-29, MCF-7, and HepG-2 cells using the MTT assay. Results indicated that certain derivatives exhibited potent activity against these carcinoma cells .
- Anti-inflammatory Effects : Studies on structurally related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one | Similar halogenation | Potentially similar pharmacological effects |
| 5-Fluorobenzo[b]furan-3(2H)-one | Lacks bromine | May have different biological properties |
| 2-Bromo-benzo[b]furan | No fluorine | Different reactivity profile |
This comparison highlights the unique combination of bromine and fluorine in this compound, which may enhance its biological activity compared to other compounds.
Case Studies
- Antiproliferative Study : A series of benzo[b]furan derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines. Among these, compounds with specific substitutions at the N-terminal exhibited significant inhibition of cell growth, indicating that structural modifications can greatly influence biological outcomes .
- Inflammatory Response Modulation : In vivo studies involving compounds structurally related to this compound showed a marked reduction in mRNA expression levels of inflammatory markers (IL-1β and IL-6) following treatment with these compounds in a mouse model. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic methodologies are reported for 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves halogenation and cyclization steps. A Pd(II)-mediated oxidative cyclization of α-hydroxyenones is a key route, producing furan-3(2H)-one derivatives with regio- and stereochemical control . For bromo-fluoro substitution, intermediates like 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) or 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) are often used, with purity >95% (HPLC) critical for reproducibility . Optimize solvent choice (e.g., dichloromethane for boronate-mediated aldol reactions) and temperature (e.g., 0–6°C for nitrile intermediates) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
